molecular formula C18H10Cl2FN5O2 B2492551 2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919844-36-3

2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Katalognummer B2492551
CAS-Nummer: 919844-36-3
Molekulargewicht: 418.21
InChI-Schlüssel: HLTLAOBWNQESKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide" is a structurally complex molecule that may be related to the benzamide derivatives discussed in the provided papers. These derivatives are of interest due to their potential biological applications, particularly in the field of medicinal chemistry, where they can bind to nucleotide protein targets . Although the exact compound is not synthesized in the papers provided, similar compounds with potential biological applications have been synthesized and characterized.

Synthesis Analysis

The synthesis of related benzamide derivatives involves multi-step processes. For instance, the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported using 4-aminophenazone, a non-steroidal anti-inflammatory drug . Another synthesis process involved a 9-step procedure starting from 2,6-difluorobenzoic acid to create a potential PET agent for imaging B-Raf(V600E) in cancers . These methods indicate the complexity and the meticulous nature of synthesizing such compounds, which would be similar for the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various techniques, including X-ray structure characterization. For example, the X-ray structure characterization of two antipyrine derivatives revealed that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of hydrogen bonds and other intermolecular interactions . These findings suggest that a detailed molecular structure analysis of "2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide" would likely reveal a complex network of stabilizing interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are intricate and require precise conditions. For example, the desmethylation of a reference standard to give a precursor for radiolabeling was achieved in 70% yield . This indicates that the synthesis of similar compounds, including the one , would involve a series of carefully controlled chemical reactions to ensure the desired product is obtained with good yield and purity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The solid-state structures of the synthesized compounds are analyzed through Hirshfeld surface analysis and DFT calculations, revealing that hydrogen bonding interactions are energetically significant. Additionally, the stabilization of these compounds is dominated by electrostatic energy contributions and a combination of π-interactions . These analyses are crucial for understanding the behavior of these compounds in biological systems and could be applied to the compound "2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide" to predict its properties.

Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-Inflammatory Properties

  • A study conducted by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic prospects of such compounds in cancer treatment and inflammation management (Rahmouni et al., 2016).

FLT3 Inhibitor for Psoriasis Treatment

  • Research by Li et al. (2016) identified a potent FLT3 inhibitor within the pyrazolo[3,4-d]pyrimidine derivatives, showing significant effects in a psoriatic animal model. This suggests its potential as a new drug candidate for psoriasis treatment (Li et al., 2016).

Antiviral Activity Against Bird Flu Influenza

  • A study by Hebishy et al. (2020) found that benzamide-based 5-aminopyrazoles and their derivatives exhibited notable antiviral activities against bird flu influenza H5N1, indicating their potential use in antiviral therapies (Hebishy et al., 2020).

Herbicidal Activity

  • Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives, which showed good inhibition activities against certain plants, suggesting their utility in herbicidal applications (Luo et al., 2017).

Tumor Imaging with Positron Emission Tomography

  • Xu et al. (2012) reported on 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives synthesized for tumor imaging using positron emission tomography, demonstrating their potential in diagnostic imaging for cancer (Xu et al., 2012).

Antioxidant Properties

  • El‐Mekabaty (2015) synthesized heterocycles incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety, which were evaluated as antioxidants, showing activity comparable to ascorbic acid (El‐Mekabaty, 2015).

Antimicrobial Activity

  • A study by El-sayed et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine derivatives that exhibited moderate to outstanding antimicrobial activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (El-sayed et al., 2017).

BCR-ABL Kinase Inhibitors for Cancer Therapy

  • Hu et al. (2016) designed and synthesized phenylbenzamide derivatives as BCR-ABL tyrosine kinase inhibitors, displaying potent inhibitory activity and potential for development into cancer therapeutics (Hu et al., 2016).

Eigenschaften

IUPAC Name

2,4-dichloro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2FN5O2/c19-10-1-6-13(15(20)7-10)17(27)24-25-9-22-16-14(18(25)28)8-23-26(16)12-4-2-11(21)3-5-12/h1-9H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTLAOBWNQESKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.